molecular formula C12H13NO4 B1596230 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 1161602-22-7

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1596230
CAS No.: 1161602-22-7
M. Wt: 235.24 g/mol
InChI Key: OUPMLYISWFZSNV-UHFFFAOYSA-N
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Description

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. This compound is a derivative of pyrrolidine and is characterized by the presence of a phenoxycarbonyl group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of proline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is similar to other phenoxycarbonyl derivatives and proline derivatives. Some similar compounds include:

  • Phenylproline

  • Phenylalanine derivatives

  • Other pyrrolidine derivatives

These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-phenoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)10-7-4-8-13(10)12(16)17-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPMLYISWFZSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340478
Record name 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161602-22-7
Record name 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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